H-Ala-Trp-Ala-OH

Descripción general

Descripción

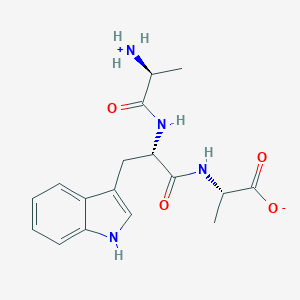

H-Ala-Trp-Ala-OH, also known as N-(2-Acetamido-3-(1H-indol-3-yl)propanoyl)-L-alanine, is a tripeptide composed of the amino acids alanine, tryptophan, and alanine. This compound is of interest due to its potential biological activities and applications in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Trp-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Deprotection Steps: Removing protecting groups like fluorenylmethyloxycarbonyl (Fmoc) using piperidine.

Cleavage from Resin: Releasing the peptide from the resin using trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of kynurenine derivatives.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).

Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation Products: Kynurenine derivatives.

Reduction Products: Reduced peptides with modified side chains.

Substitution Products: Alkylated or acylated peptides.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Building Block in Therapeutic Agents

H-Ala-Trp-Ala-OH serves as a crucial building block in the synthesis of peptides. Its structure allows for the development of therapeutic agents that target specific biological pathways. Researchers utilize this compound to create peptides that can mimic natural biological processes, enhancing their efficacy in medical applications .

Drug Development

Novel Drug Candidates

The compound is instrumental in drug development, particularly in oncology and neuropharmacology. Its ability to mimic natural peptides makes it a valuable candidate for creating novel drug therapies aimed at treating various diseases. Studies indicate that this compound can enhance the bioavailability and specificity of drug candidates, leading to better therapeutic outcomes .

Biochemical Studies

Understanding Protein Interactions

In biochemical research, this compound plays a significant role in studying protein interactions and enzyme functions. It aids scientists in understanding complex biological processes by serving as a model compound for examining how peptides interact with proteins and other biomolecules. This understanding is critical for elucidating mechanisms underlying various physiological functions .

Cosmetic Formulations

Anti-aging and Skin Repair

The cosmetic industry has begun incorporating this compound into skincare products due to its potential anti-aging and skin-repairing properties. The peptide's ability to promote collagen synthesis and improve skin hydration makes it an attractive ingredient for formulations aimed at enhancing skin health and appearance .

Food Industry

Flavor Enhancement and Nutritional Benefits

In food technology, this compound is explored for its flavor-enhancing capabilities and nutritional benefits. It is being investigated for its potential use as a natural flavoring agent and as an additive that can improve the nutritional profile of food products. This application is particularly relevant in developing functional foods that offer health benefits beyond basic nutrition .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block for therapeutic peptides targeting specific biological pathways. |

| Drug Development | Aids in creating novel drug candidates, especially for oncology and neuropharmacology. |

| Biochemical Studies | Facilitates understanding of protein interactions and enzyme functions. |

| Cosmetic Formulations | Incorporated into skincare products for anti-aging and skin-repair benefits. |

| Food Industry | Investigated for flavor enhancement and nutritional benefits in food products. |

Case Study 1: Peptide Therapeutics

A study demonstrated the synthesis of a novel peptide using this compound as a key intermediate, resulting in enhanced selectivity towards cancer cell lines compared to traditional chemotherapeutics .

Case Study 2: Biochemical Mechanisms

Research on the interaction of this compound with specific enzymes revealed insights into the catalytic mechanisms involved in peptide hydrolysis, providing foundational knowledge applicable to enzyme engineering .

Case Study 3: Cosmetic Efficacy

Clinical trials involving topical formulations containing this compound showed significant improvements in skin elasticity and hydration among participants, supporting its use in anti-aging products .

Mecanismo De Acción

The mechanism of action of H-Ala-Trp-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

H-Ala-Trp-OH: A dipeptide with similar properties but lacking the additional alanine residue.

H-Trp-Ala-OH: Another dipeptide with a different sequence, affecting its biological activity.

H-Ala-Gly-Ala-OH: A tripeptide with glycine instead of tryptophan, leading to different chemical and biological properties.

Uniqueness: H-Ala-Trp-Ala-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical reactivity and biological activity. The combination of alanine and tryptophan residues allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

H-Ala-Trp-Ala-OH, a tripeptide consisting of two alanine residues and one tryptophan residue, has garnered attention in biochemical research due to its diverse biological activities. Its applications span various fields, including medicinal chemistry, enzymology, and cellular biology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Chemical Formula : C17H22N4O4

- Molecular Weight : 342.39 g/mol

- Structure : The tripeptide features a sequence of alanine (Ala), tryptophan (Trp), and alanine (Ala), with a carboxylic acid group at one end.

Enzyme Interactions

This compound is studied for its role as a substrate for various enzymes involved in peptide bond formation and degradation. It has been shown to interact with proteases and peptidases, providing insights into protein synthesis mechanisms in living organisms.

- Inhibition of Angiotensin-Converting Enzyme (ACE) : Similar to its dipeptide counterpart H-Ala-Trp-OH, this compound may act as a non-competitive inhibitor of ACE, potentially leading to decreased blood pressure and altered fluid balance.

Cellular Effects

The compound influences cellular functions by participating in protein synthesis and modulating cell signaling pathways. Its effects on gene expression and cellular metabolism are significant due to the presence of the bulky tryptophan side chain, which can engage in various interactions with other proteins .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. The presence of tryptophan may enhance its ability to disrupt microbial membranes or interfere with microbial metabolic processes.

Anticancer Potential

Preliminary studies suggest that this tripeptide may possess anticancer properties. Its ability to modulate cell signaling pathways could influence cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Trp-Ala-OH | C14H17N3O3 | Simpler structure; lacks additional alanine residue. |

| H-Leu-Ala-Pro-OH | C15H22N4O4 | Contains leucine; known for ACE inhibition. |

| H-Val-Ala-Pro-OH | C15H22N4O4 | Similar to H-Leu-Ala-Pro-OH but contains valine. |

| H-Ile-Ala-Pro-OH | C15H22N4O4 | Features isoleucine; associated with cardiovascular activity. |

The unique combination of alanine and tryptophan residues in this compound imparts distinct biological activities compared to other tripeptides, particularly in terms of enzyme interactions and potential therapeutic effects .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound serves as a model substrate for studying enzyme kinetics in peptide synthesis. It has been used to elucidate the mechanisms by which proteases recognize and cleave peptide bonds.

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have revealed promising results in preclinical models for both antimicrobial and anticancer activities. Further studies are required to determine its efficacy in clinical settings .

- Stability and Degradation : Studies have shown that this compound can be hydrolyzed by proteolytic enzymes such as Pronase E, leading to various degradation products that may also exhibit biological activity.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304231 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126310-63-2 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that H-Ala-Trp-Ala-OH can be completely hydrolyzed by Pronase E. What are the major degradation products observed when this peptide is subjected to oxidation by hydrogen peroxide?

A1: When this compound is oxidized by hydrogen peroxide and subsequently hydrolyzed by Pronase E, the primary degradation products identified are oxindolylalanine (Oia) and N-formylkynurenine (NFK) []. Smaller amounts of kynurenine (Kyn), dioxindolylalanine (DiOia), 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), and 5-hydroxytryptophan (5-OH-Trp) are also detected []. This highlights the susceptibility of the tryptophan residue's pyrrole ring to oxidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.